molecular formula C20H24N2O5 B3083706 [(2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl)(phenyl)amino]acetic acid CAS No. 1142204-61-2

[(2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl)(phenyl)amino]acetic acid

Cat. No.: B3083706
CAS No.: 1142204-61-2
M. Wt: 372.4 g/mol
InChI Key: CNCACBQLXXNQJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl)(phenyl)amino]acetic acid is a complex organic compound characterized by its unique structure, which includes a dimethoxyphenyl group, an amino group, and an acetic acid moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl)(phenyl)amino]acetic acid typically involves multiple steps, starting with the preparation of the 3,4-dimethoxyphenyl ethylamine. This intermediate is then reacted with phenyl isocyanate under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as methanol or ethanol and may require catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[(2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl)(phenyl)amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

[(2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl)(phenyl)amino]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl)(phenyl)amino]acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenylacetic acid: Shares the dimethoxyphenyl group but lacks the amino and phenyl groups.

    Phenylacetic acid: Contains the phenyl and acetic acid moieties but lacks the dimethoxyphenyl and amino groups.

Uniqueness

[(2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl)(phenyl)amino]acetic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in simpler analogs

Properties

IUPAC Name

2-(N-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]anilino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5/c1-26-17-9-8-15(12-18(17)27-2)10-11-21-19(23)13-22(14-20(24)25)16-6-4-3-5-7-16/h3-9,12H,10-11,13-14H2,1-2H3,(H,21,23)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCACBQLXXNQJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN(CC(=O)O)C2=CC=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl)(phenyl)amino]acetic acid
Reactant of Route 2
Reactant of Route 2
[(2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl)(phenyl)amino]acetic acid
Reactant of Route 3
[(2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl)(phenyl)amino]acetic acid
Reactant of Route 4
[(2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl)(phenyl)amino]acetic acid
Reactant of Route 5
[(2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl)(phenyl)amino]acetic acid
Reactant of Route 6
[(2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl)(phenyl)amino]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.